molecular formula C19H16Cl3NO3S B11127838 3,4,6-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide

3,4,6-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11127838
M. Wt: 444.8 g/mol
InChI Key: WEJXXHSJIWCSGU-UHFFFAOYSA-N
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Description

3,4,6-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that includes multiple chlorine atoms, a benzothiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiophene Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Attachment of the Carboxamide Group: This step involves the reaction of the chlorinated benzothiophene with an amine derivative, such as 2-(3,4-dimethoxyphenyl)ethylamine, under appropriate conditions to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3,4,6-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the benzothiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiophenes with various functional groups.

Scientific Research Applications

3,4,6-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,6-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide
  • 3,4,6-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide

Uniqueness

3,4,6-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of both chlorine atoms and a benzothiophene ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16Cl3NO3S

Molecular Weight

444.8 g/mol

IUPAC Name

3,4,6-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H16Cl3NO3S/c1-25-13-4-3-10(7-14(13)26-2)5-6-23-19(24)18-17(22)16-12(21)8-11(20)9-15(16)27-18/h3-4,7-9H,5-6H2,1-2H3,(H,23,24)

InChI Key

WEJXXHSJIWCSGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(C3=C(S2)C=C(C=C3Cl)Cl)Cl)OC

Origin of Product

United States

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